molecular formula C7H18N2 B086063 2-(N-Ethylmethylamino)ethyldimethylamine CAS No. 106-64-9

2-(N-Ethylmethylamino)ethyldimethylamine

Cat. No.: B086063
CAS No.: 106-64-9
M. Wt: 130.23 g/mol
InChI Key: ZOBHKNDSXINZGQ-UHFFFAOYSA-N
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Description

2-(N-Ethylmethylamino)ethyldimethylamine (CAS 59-33-6, as the maleate salt) is a tertiary amine featuring a branched structure with ethyl, methyl, and dimethylamino substituents.

Properties

CAS No.

106-64-9

Molecular Formula

C7H18N2

Molecular Weight

130.23 g/mol

IUPAC Name

N'-ethyl-N,N,N'-trimethylethane-1,2-diamine

InChI

InChI=1S/C7H18N2/c1-5-9(4)7-6-8(2)3/h5-7H2,1-4H3

InChI Key

ZOBHKNDSXINZGQ-UHFFFAOYSA-N

SMILES

CCN(C)CCN(C)C

Canonical SMILES

CCN(C)CCN(C)C

Other CAS No.

106-64-9

Origin of Product

United States

Comparison with Similar Compounds

Key Characteristics :

  • Synthesis: Synthesized via nucleophilic substitution or Mitsunobu reactions, as evidenced by protocols involving N-ethylmethylamine and oxazole intermediates .
  • Applications : Primarily used in medicinal chemistry for developing kinase inhibitors or other bioactive molecules. Derivatives of this compound have shown moderate yields (59–79%) in multi-step syntheses .
  • Regulatory Status : Prohibited in cosmetics due to safety concerns, as listed in Annex II of cosmetic ingredient regulations .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 2-(N-Ethylmethylamino)ethyldimethylamine with structurally related amines:

Compound Molecular Formula CAS No. Boiling Point (°C) Key Applications Regulatory Status
Ethyldimethylamine C₄H₁₁N 598-56-1 36.5 Organic synthesis, solvent Industrial use with exposure controls
N,N-Dimethylethylenediamine C₄H₁₂N₂ 108-00-9 121–123 Ligand in coordination chemistry, polymers No major restrictions
N,N-Dimethylethanolamine C₄H₁₁NO 108-01-0 134–136 Corrosion inhibitors, pharmaceuticals Restricted in cosmetics
Target Compound (as maleate) C₁₆H₂₁N₃O₄ (inferred) 59-33-6 N/A Pharmacological intermediates, kinase inhibitors Prohibited in cosmetics

Key Differences and Similarities

Structural Complexity: The target compound features a more complex branched structure compared to simpler amines like ethyldimethylamine. In contrast, N,N-dimethylethanolamine includes a hydroxyl group, increasing hydrophilicity and enabling use in corrosion inhibition .

Physicochemical Properties :

  • Ethyldimethylamine (CAS 598-56-1) is a low-boiling liquid (36.5°C), making it volatile and suitable as a solvent . The target compound’s larger size likely reduces volatility but may improve stability in solid-phase syntheses .

Pharmacological Relevance: Derivatives of this compound, such as oxazole-tetrahydroisoquinoline hybrids, demonstrate moderate biological activity in kinase inhibition studies . Ethyldimethylamine itself lacks direct pharmacological use but serves as a precursor in industrial settings .

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